molecular formula C14H20N2O4S B2463045 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide CAS No. 941872-26-0

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide

Cat. No.: B2463045
CAS No.: 941872-26-0
M. Wt: 312.38
InChI Key: SERNRLKZESJVDK-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions . The methoxy group can be introduced via methylation reactions, while the sulfonamide group is usually added through sulfonylation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, pyrrolidine ring, and sulfonamide group contribute to its versatility and potential as a therapeutic agent .

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-9-21(18,19)15-11-6-7-13(20-2)12(10-11)16-8-4-5-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERNRLKZESJVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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